molecular formula C7H7N3O4 B1630168 3,5-Diamino-2-nitrobenzoic acid CAS No. 54002-37-8

3,5-Diamino-2-nitrobenzoic acid

Cat. No.: B1630168
CAS No.: 54002-37-8
M. Wt: 197.15 g/mol
InChI Key: BHKQMZQIEUMDAF-UHFFFAOYSA-N
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Description

3,5-Diamino-2-nitrobenzoic acid: is an organic compound with the molecular formula C7H7N3O4 It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 3 and 5 positions and a nitro group at the 2 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diamino-2-nitrobenzoic acid typically involves the reduction of 3,5-dinitrobenzoic acid. One common method is the catalytic hydrogenation of 3,5-dinitrobenzoic acid using a hydrogenation catalyst such as a Ni-M-Al three-way catalyst, where M can be La, Yb, or Ce . The reaction is carried out in a solvent under hydrogen pressure, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of efficient hydrogenation catalysts and continuous flow reactors can enhance the yield and purity of the product, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diamino-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation: The amino groups can be oxidized to nitroso or nitro groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation using hydrogen gas and a suitable catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Reduction: Formation of 3,5-diaminobenzoic acid.

    Oxidation: Formation of 3,5-dinitrobenzoic acid or nitroso derivatives.

    Substitution: Formation of N-substituted derivatives of this compound.

Scientific Research Applications

Chemistry: 3,5-Diamino-2-nitrobenzoic acid is used as a building block in organic synthesis. It can be used to synthesize various heterocyclic compounds and as a precursor for the preparation of dyes and pigments.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with metal ions.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3,5-diamino-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or proteins, forming stable complexes that inhibit or modulate their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can affect cellular processes. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3,5-Dinitrobenzoic acid: Similar structure but with two nitro groups instead of amino groups.

    3,5-Diaminobenzoic acid: Lacks the nitro group, making it less reactive in redox reactions.

    2,4-Diamino-6-nitrotoluene: Similar functional groups but different substitution pattern on the benzene ring.

Uniqueness: 3,5-Diamino-2-nitrobenzoic acid is unique due to the presence of both amino and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,5-diamino-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,8-9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKQMZQIEUMDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631177
Record name 3,5-Diamino-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54002-37-8
Record name 3,5-Diamino-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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